3,3',5-TRICHLOROBIPHENYL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

IN WATER: 906 PPB

In water: 0.085 ppm

Water solubility at 25 °C: 225-250 ug/L

In water, 0.42 mg/L at 25 °C

Synonyms

Canonical SMILES

Historical Use of Aroclor 1016 in Research

- Toxicological effects: Studies have investigated the impact of Aroclor 1016 on various organisms, including:

- Mammals: Research on rhesus monkeys, mice, rats, and mink has explored the effects of Aroclor 1016 exposure on various aspects of health, including birth weight, immune function, and neurodevelopment [].

- Cells: Recent studies have examined the impact of Aroclor 1016 on human adipose mesenchymal stem/stromal cells, providing insights into its potential cellular-level effects [].

Environmental Research on Aroclor 1016

Due to its historical use, Aroclor 1016 remains present in the environment. Research continues to investigate its:

- Persistence and fate: Studies examine how Aroclor 1016 degrades and moves through different environmental compartments, such as air, water, and soil [].

- Source identification: Researchers are developing methods to distinguish between Aroclors and other sources of PCBs in the environment, aiding in understanding their origin and potential for continued exposure [].

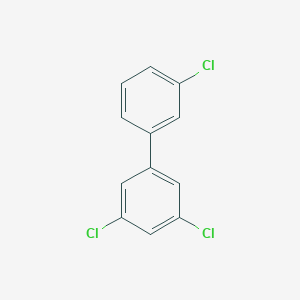

3,3',5-Trichlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). Its molecular formula is , and it features three chlorine atoms attached to a biphenyl structure. The specific positions of the chlorine substitutions are at the 3 and 5 positions of one phenyl ring and the 3 position of the other, which influences its chemical properties and biological activity. This compound is often associated with environmental pollution due to its historical use in electrical equipment and other industrial applications.

The mechanism of action of Aroclor 1016 is complex and not fully understood. PCBs are known to disrupt endocrine function by mimicking or antagonizing natural hormones []. Additionally, they can interfere with cellular signaling pathways and cause oxidative stress []. However, the specific mechanisms may vary depending on the individual PCB congener within the mixture [].

Aroclor 1016 is a persistent organic pollutant with potential health risks []. Studies have shown that exposure to PCBs can cause various health problems, including:

- Reproductive and developmental effects []

- Immune system suppression []

- Neurological effects []

- Cancer (potential link) []

Data for Toxicity:

- Oral LD50 (rat): 2,300 mg/kg (LD50: Lethal Dose 50, the dose that is lethal to 50% of a test population)

- Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of different derivatives.

- Dechlorination: Under anaerobic conditions or in the presence of specific microorganisms, 3,3',5-trichlorobiphenyl can be dechlorinated, which is a significant pathway for its biodegradation.

- Electrophilic Aromatic Substitution: The presence of chlorine substituents can direct further substitution reactions on the aromatic rings.

The biological activity of 3,3',5-trichlorobiphenyl is primarily linked to its potential toxicity and endocrine-disrupting effects. Studies indicate that it can accumulate in biological systems and may exhibit:

- Endocrine Disruption: Interference with hormonal systems has been observed, leading to reproductive and developmental issues in various organisms.

- Toxicity: It has been shown to cause adverse effects in aquatic organisms, including fish and invertebrates, through bioaccumulation and biomagnification in food chains.

- Carcinogenic Potential: Some studies suggest that certain PCBs, including 3,3',5-trichlorobiphenyl, may be associated with an increased risk of cancer in humans.

There are several methods for synthesizing 3,3',5-trichlorobiphenyl:

- Direct Chlorination: This method involves the chlorination of biphenyl using chlorine gas or chlorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature to favor the formation of trichlorinated products.

- Suzuki Coupling Reaction: A more modern approach involves coupling chlorinated phenylboronic acids with appropriate aryl halides. This method allows for greater control over substitution patterns and yields higher purity products .

3,3',5-Trichlorobiphenyl has been utilized in various applications, including:

- Industrial Uses: Historically used as a dielectric fluid in capacitors and transformers due to its insulating properties.

- Research: Employed in studies investigating the environmental impact and degradation pathways of polychlorinated biphenyls.

- Analytical Chemistry: Used as a standard reference material for analytical techniques like gas chromatography-mass spectrometry.

Interaction studies involving 3,3',5-trichlorobiphenyl often focus on its behavior in biological systems and environmental contexts:

- Bioconcentration Studies: Research indicates that this compound can bioaccumulate in aquatic organisms, leading to significant ecological risks .

- Metabolism Studies: Investigations into how organisms metabolize this compound reveal pathways that may lead to less toxic metabolites or further chlorinated products .

Several compounds share structural similarities with 3,3',5-trichlorobiphenyl. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Chlorine Substitutions | Unique Features |

|---|---|---|---|

| 2,4,5-Trichlorobiphenyl | C12H7Cl3 | Positions 2, 4, 5 | Commonly studied for environmental persistence |

| 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | Positions 3, 3', 5, 5' | More chlorinated than 3,3',5-trichlorobiphenyl |

| 2',4'-Dichlorobiphenyl | C12H8Cl2 | Positions 2', 4' | Less chlorinated; often used as a reference compound |

| Aroclor 1016 | Variable | Mixture of trichloro- and tetrachlorobiphenyls | Commercial PCB mixture with varied properties |

Each compound exhibits distinct characteristics based on the number and position of chlorine atoms attached to the biphenyl structure. The unique substitution pattern of 3,3',5-trichlorobiphenyl contributes to its specific biological activity and environmental behavior compared to these similar compounds.

Physical Description

Color/Form

Lower chlorinated Aroclors (1221, 1232, 1016, 1242, and 1248) are colorless mobile oils. Increasing chlorine content results in mixtures taking on the consistency of viscous liquids (Aroclor 1254) or sticky resins (Aroclors 1260 and 1262). Arclors 1268 and 1270 are white powders.

XLogP3

Boiling Point

Distillation range: 323-356 °C at 760 mm

Flash Point

Density

1.33 g/mL at 25 °C

LogP

log Kow = 4.38

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Recent studies from our laboratory indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed signal transduction mechanisms including cellular Ca2+ homeostasis and protein kinase C translocation. We have now investigated the structure-activity relationship (SAR) of three PCB mixtures, 24 PCB congeners, and one dibenzofuran for their effects on microsomal and mitochondrial Ca2+ sequestration in rat cerebellum. Ca2+ sequestration by these intracellular organelles was determined using radioactive (45)CaCl2. All three mixtures studied, Aroclor 1016, Aroclor 1254, and Aroclor 1260, were equally potent in inhibiting microsomal and mitochondrial Ca2+ sequestration with IC50 values of 6-8 uM. 1,2,3,7,8-Pentachlorodibenzofuran had no effect on Ca2+ sequestration by these organelles. The SAR among the congeners revealed: (1) congeners with ortho-/meta- or ortho-/para-chlorine substitutions were the most potent in inhibiting microsomal and mitochondrial Ca2+ sequestration (IC50 = 2.4-22.3 uM); (2) congeners with only para- but without ortho-substitutions were not effective in inhibiting Ca2 sequestration by microsomes and mitochondria; (3) increased chlorination was not related to the effectiveness of these congeners. The present SAR studies indicate that the effects of most PCB congeners in vitro may be related to an interaction at specific sites having preference for low lateral substitution or lateral content (meta- or para-) in the presence of ortho-substitution.

... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations.

The relative potencies of the commercial polychlorinated biphenyl (PCB) mixtures Aroclors 1260, 1254, 1248, 1242, 1016 and 1232 to inhibit the murine splenic plaque-forming cell response to sheep red blood cells was determined by dose-response ip treatment of C57BL/6 mice followed by logit plot analysis of the data. The ED50 values obtained for Aroclors 1260, 1254, 1248, 1242, 1016 and 1232 were 104, 118, 190, 391, 408, and 464 mg/kg or 0.28, 0.35, 0.66, 1.5, 1.5 and 2.0 mM/kg, respectively. The higher chlorinated PCB preparations (Aroclors 1260, 1254 and 1248) were more potent than the lower chlorinated preparations (Aroclors 1242, 1016 and 1232). Previous studies have shown that the interaction of a subeffective dose of Aroclor 1254 (25 mg/kg) with an immunotoxic dose (3.7 nM/kg) of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) resulted in significant antagonism of the toxicity of the latter compound. Co-treatment of mice with a 25 mg/kg dose of all the commercial Aroclors and with a 50 mg/kg dose of a reconstituted PCB mixture (resembling a PCB extract from human milk) with TCDD (3.7 nM/kg) showed that, with the exception of Aroclor 1232, all of the commercial PCBs and the reconstituted PCB mixture significantly antagonized the dioxin-mediated inhibition of the splenic plaque-forming cell response in C57BL/6 mice.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

38444-87-0

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

An exception to /4 digit with second pair of numbers represent the percentage by weight of chlorine/ nomenclature is Aroclor 1016, which contains 40 percent chlorine by weight

Aroclor 1016 was first sold in 1971.

When it was determined that there was a significant environmental problem associated with the more heavy chlorinated species, Monsanto prepared a new mixture that was limited primarily to the mono-, di-, and trichloro isomers. This product carried the designation Aroclor 1016.

Askarels were often, but not always, a mixture of trichlorobenzenes with PCBs to achieve desired viscosities to permit handling the dielectric as an oily fluid. The capacitor askarels include neat Aroclors 1242, 1254, and 1016 and a mixture of 75% Aroclor 1254 and 25% trichlorobenzene. The most common transformer askarels were 60% Aroclor 1260/40% trichlorobenzene (Type A) and 70% Aroclor 1254/30% trichlorobenzene (Type D).

Analytic Laboratory Methods

Method: EPA-NERL 505; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1016; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 0.08 ug/L.

Method: EPA-NERL 508A; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1016; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: not provided.

Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: Aroclor 1016; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.04 ug/L.

For more Analytic Laboratory Methods (Complete) data for Aroclor 1016 (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Drums, transformers, and other containers should be frequently inspected for leakage. Store in a cool, dry, well-ventilated location. Detached storage must be used. /Polychlorinated biphenyls/

PCB material should be stored in closed containers, in ventilated areas. ... PCB's should be handled in isolated areas of the plant, where efficient ventilation systems remove airborne PCB's. ... /Polychlorinated biphenyls/

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The use of serum reference materials for assessing exposure to polychlorinated biphenyls (PCBs) was described. Adult female goats were fed 100 (mg/kg) Aroclor-1016, Aroclor-1242, Aroclor-1254, or Aroclor-1260 alone or in combination. The combined doses totalled 200 mg/kg. Thirty days later, the goats were killed, and sera were obtained and analyzed by gas chromatography. Sera from three human cases of suspected PCB exposure were also analyzed. Two of these cases were composite samples of populations allegedly exposed to Aroclor-1260. The samples contained 307 and 31 parts per ppb, reported as Aroclor-1260. The third case contained 172 ppb, alleged to be Aroclor-1254. The chromatographic data was subjected to principal components and Jaccard coefficient analysis in an effort to relate the human sera samples to the sera of the goats. The human sera from the suspected Aroclor-1254 exposure resembled that of Aroclor-1254 in the goat sera. Neither case of alleged Aroclor-1260 exposure resembled that of Aroclor-1260. Principal components analysis of one of the suspected Aroclor-1260 cases showed that the sera resembled that of Aroclor-1216 and Aroclor-1242 in the goat sera. Using in-vivo reference materials may prove useful in delineating PCB exposures in people living near hazardous waste sites.